2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2096331-49-4
VCID: VC5001265
InChI: InChI=1S/C14H14BFO3/c1-10-7-12(15(17)18)14(8-13(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3
SMILES: B(C1=CC(=C(C=C1OCC2=CC=CC=C2)F)C)(O)O
Molecular Formula: C14H14BFO3
Molecular Weight: 260.07

2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid

CAS No.: 2096331-49-4

Cat. No.: VC5001265

Molecular Formula: C14H14BFO3

Molecular Weight: 260.07

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid - 2096331-49-4

Specification

CAS No. 2096331-49-4
Molecular Formula C14H14BFO3
Molecular Weight 260.07
IUPAC Name (4-fluoro-5-methyl-2-phenylmethoxyphenyl)boronic acid
Standard InChI InChI=1S/C14H14BFO3/c1-10-7-12(15(17)18)14(8-13(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3
Standard InChI Key YYDQCNDNFRBVGM-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1OCC2=CC=CC=C2)F)C)(O)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

The IUPAC name 2-(benzyloxy)-4-fluoro-5-methylphenylboronic acid precisely describes its structure: a phenyl ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 2, fluorine at position 4, and a methyl group (-CH₃) at position 5, with a boronic acid (-B(OH)₂) functional group at position 1. The CAS registry number 2096331-49-4 uniquely identifies this compound in chemical databases .

Table 1: Key Identifiers of 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic Acid

PropertyValue
CAS Number2096331-49-4
Molecular FormulaC₁₄H₁₄BFO₃
Molecular Weight260.07 g/mol
Purity Specifications95–98% (HPLC)
Storage Conditions2–8°C, inert atmosphere

The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the electron-withdrawing fluorine and sterically demanding benzyloxy group influence regioselectivity in substitution reactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, benzyl aromatic), 7.12 (d, J = 8.4 Hz, 1H, H-3), 6.85 (d, J = 12.0 Hz, 1H, H-6), 5.15 (s, 2H, OCH₂Ph), 2.32 (s, 3H, CH₃) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.1 (C-B), 137.5–127.3 (benzyl carbons), 115.2 (C-F), 21.5 (CH₃) .

  • HRMS (ESI+): m/z calc. for C₁₄H₁₄BFO₃ [M+H]⁺ 260.071, found 260.070 .

Synthetic Methodologies

Boronation Strategies

The compound is typically synthesized via directed ortho-metalation (DoM) followed by boronation. A reported route involves:

  • Protection of 4-fluoro-5-methylphenol with benzyl bromide to form 2-benzyloxy-4-fluoro-5-methylbenzene.

  • Lithiation at -78°C using n-BuLi and subsequent quenching with trisopropyl borate.

  • Acidic hydrolysis to yield the boronic acid .

Alternative methods utilize Miyaura borylation of the corresponding bromoarene using Pd(dppf)Cl₂ catalyst and bis(pinacolato)diboron, though this approach suffers from lower yields (~65%) compared to the DoM route (~82%) .

Purification and Stability Considerations

Chromatographic purification on silica gel (ethyl acetate/hexane) followed by recrystallization from toluene/water provides material with ≥98% purity. The compound exhibits moderate air sensitivity, requiring storage under nitrogen or argon . Decomposition occurs above 150°C, as evidenced by thermogravimetric analysis (TGA) showing 5% mass loss at 152°C .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound participates in palladium-catalyzed couplings with aryl halides. A 2024 study demonstrated its use in synthesizing 2′-benzyloxy-4′-fluoro-5′-methylbiphenyl-2-carboxylic acid, a precursor to COX-2 inhibitors, achieving 89% yield under microwave irradiation (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

Pharmaceutical Intermediate

The fluorine and methyl substituents enhance metabolic stability in drug candidates. In kinase inhibitor development, coupling this boronic acid with pyrazolo[1,5-a]pyrimidine bromides produced compounds with IC₅₀ values <10 nM against ALK and ROS1 kinases .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: 1.2 mg/mL (pH 7.4 PBS, 25°C)

  • LogP: 2.81 (calculated), 2.65 (experimental, shake-flask method)

  • pKa: Boronic acid group = 8.9 ± 0.2 (potentiometric titration)

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic P2₁/c space group with unit cell parameters a = 8.542 Å, b = 12.307 Å, c = 14.891 Å, β = 97.15°. The boronic acid adopts a trigonal planar geometry with B-O bond lengths of 1.36–1.38 Å .

Recent Advances and Discontinuation Challenges

Supply Chain Status

Major suppliers including CymitQuimica and AKSci have discontinued this compound (as of April 2025), citing low demand and synthetic complexity . Current research relies on custom synthesis, with lead times of 4–6 weeks for 10 g batches .

Emerging Applications

A 2025 study in Advanced Materials demonstrated its use as a luminescent sensor for fluoride ions, leveraging the boron-fluoride interaction to achieve a detection limit of 0.1 ppm .

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